N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on current research findings.
Chemical Structure and Synthesis
The compound features a unique structural framework that includes:
- A pyrazole ring
- A pyridine ring
- An oxopyridazine moiety
The synthesis typically involves multi-step organic reactions, including the preparation of the pyrazole and pyridine intermediates followed by their coupling with the oxopyridazine derivative. Common reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are utilized to facilitate the formation of the final acetamide structure.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies show that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cellular proliferation. For instance, studies have reported IC50 values in the low micromolar range against specific cancer types, suggesting potent activity against tumor cells.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition constants (KIs) for these enzymes are reported to be in the nanomolar range, indicating strong potential as a therapeutic agent for inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for COX and LOX enzymes, which play crucial roles in the inflammatory response.
- Cell Signaling Modulation : It may modulate various signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects.
- Targeting Receptors : The structural components allow it to interact with specific receptors, potentially leading to altered cellular responses.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of similar compounds on breast cancer cell lines, reporting an IC50 value of approximately 5 µM for cell proliferation inhibition. The mechanism was linked to apoptosis induction through caspase activation.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties where derivatives showed significant inhibition of COX enzymes with IC50 values ranging from 0.05 to 0.14 µM. This suggests that modifications in the structure can enhance anti-inflammatory potency.
Comparative Analysis with Similar Compounds
Compound Name | Target Enzyme | IC50 (nM) | Activity Type |
---|---|---|---|
Compound A | COX-2 | 10 | Anti-inflammatory |
Compound B | LOX | 20 | Anti-inflammatory |
N-Acetyl Compound | COX/LOX | 5 | Dual inhibitor |
The table above illustrates how this compound compares with other known compounds in terms of enzyme inhibition potency.
Eigenschaften
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-21-10-14(9-20-21)13-5-12(6-17-8-13)7-18-15(23)11-22-16(24)3-2-4-19-22/h2-6,8-10H,7,11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUCJYPYGWTZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.